molecular formula C8H13N3O2 B7852345 1-(3-Methylbutyl)-3-nitro-1H-pyrazole

1-(3-Methylbutyl)-3-nitro-1H-pyrazole

Cat. No.: B7852345
M. Wt: 183.21 g/mol
InChI Key: IPMHKTSLLIWLKJ-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of nitro-substituted pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a nitro group (-NO2) at the 3-position and a 3-methylbutyl group attached to the 1-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbutyl)-3-nitro-1H-pyrazole can be synthesized through various synthetic routes. One common method involves the nitration of 1-(3-methylbutyl)-1H-pyrazole using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutyl)-3-nitro-1H-pyrazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or nitrates using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles under different reaction conditions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrates

  • Reduction: Amino derivatives

  • Substitution: Substituted pyrazoles

Scientific Research Applications

1-(3-Methylbutyl)-3-nitro-1H-pyrazole has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interaction of pyrazole derivatives with biological targets.

  • Medicine: It has potential therapeutic applications, such as anti-inflammatory, analgesic, and antipyretic properties.

  • Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism by which 1-(3-Methylbutyl)-3-nitro-1H-pyrazole exerts its effects involves the interaction with molecular targets and pathways. The nitro group plays a crucial role in the biological activity of the compound, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, leading to downstream signaling events.

  • Pathways: The compound may modulate signaling pathways related to inflammation, pain, and fever.

Comparison with Similar Compounds

  • 1-(2-methylpropyl)-3-nitro-1H-pyrazole

  • 1-(4-methylpentyl)-3-nitro-1H-pyrazole

  • 1-(3-methylbutyl)-1H-pyrazole (without nitro group)

  • 1-(3-methylbutyl)-3-chloro-1H-pyrazole

Properties

IUPAC Name

1-(3-methylbutyl)-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-7(2)3-5-10-6-4-8(9-10)11(12)13/h4,6-7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMHKTSLLIWLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Nitro-1H-pyrazole (prepared in example 3, 100 mg, 0.89 mmol) was dissolved in anhydrous N,N-dimethylformamide (4 mL) and a 60% dispersion of sodium hydride in mineral oil (42 mg, 1.06 mmol) was added while stirring under nitrogen. After the effervescence ceased and the reaction stirred for an additional 10 min before 1-bromo-3-methyl-butane (0.133 mL, 1.06 mmol) was added. The reaction continued to stir under nitrogen for 4 h. The reaction was stored at −25° C. for 16 h. The solution was diluted with ethyl acetate (30 mL), washed with water (2×10 mL), saturated aqueous brine solution (10 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 25% ethyl acetate/hexanes to 75% ethyl acetate/hexanes) afforded 3-nitro-1-iso-pentyl-1H-pyrazole (115 mg, 59%) as a clear oil.
Quantity
100 mg
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4 mL
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oil
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42 mg
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0.133 mL
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

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